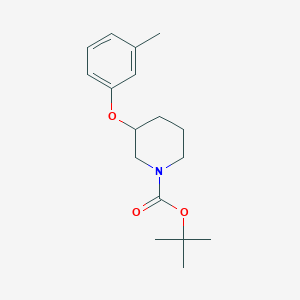
1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride
Overview
Description
1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further substituted with dimethyl and amine groups. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride, 3,5-dimethylpyrazole, and ammonia.
Reaction Conditions: The key steps include nucleophilic substitution, where 4-fluorobenzyl chloride reacts with 3,5-dimethylpyrazole in the presence of a base like sodium hydride or potassium carbonate
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.
Chemical Reactions Analysis
1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, depending on its specific interactions. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.
Comparison with Similar Compounds
1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine hydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazole and 1-(4-Fluoro-benzyl)-3,5-dimethyl-1H-pyrazol-4-ylamine.
Uniqueness: The presence of the fluorobenzyl group and the specific substitution pattern on the pyrazole ring confer unique chemical and biological properties to this compound. Its hydrochloride salt form also enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3.ClH/c1-8-12(14)9(2)16(15-8)7-10-3-5-11(13)6-4-10;/h3-6H,7,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUIYBONGYNCKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


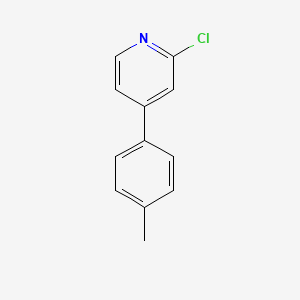
![1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450990.png)
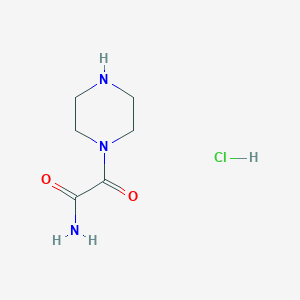


![3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane](/img/structure/B1450998.png)
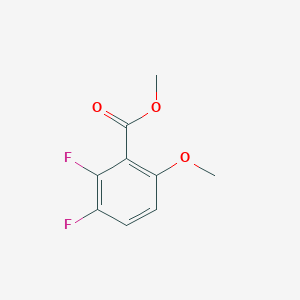
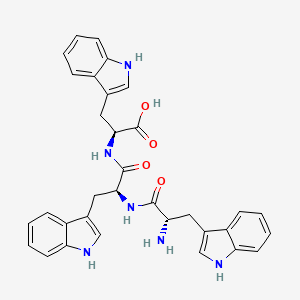
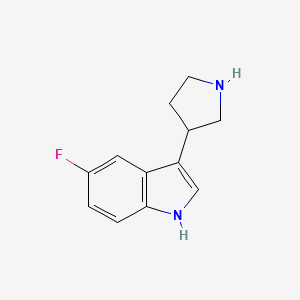
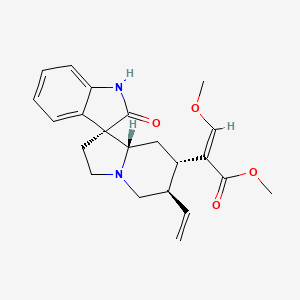

![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1451009.png)
![4-{[(Dimethylsulfamoyl)(2-fluorophenyl)amino]methyl}benzoic acid](/img/structure/B1451010.png)
